molecular formula C15H17N3O3S2 B3015983 Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 476465-14-2

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B3015983
CAS No.: 476465-14-2
M. Wt: 351.44
InChI Key: KAIHQWBQLUJJBO-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic 1,3,4-thiadiazole derivative intended for research use in chemical biology and medicinal chemistry. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and capacity to interact with diverse biological targets . This particular derivative features a thioacetate side chain and a 3-phenylpropanamido substituent, a structural motif that researchers can utilize to investigate structure-activity relationships. Compounds based on the 1,3,4-thiadiazole core have demonstrated significant potential in various research areas, including as anticancer agents, with some analogs shown to induce cell cycle arrest and apoptosis in cultured cell lines . Other research avenues for similar structures include the exploration of anti-inflammatory and antibacterial activities, as the thiadiazole ring can serve as a key pharmacophore in designing new anti-infective agents . Furthermore, the molecular structure suggests potential for application in neurodegenerative disease research, given that related molecular hybrids have been designed as multitarget-directed ligands targeting enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1) . Researchers can employ this compound as a key intermediate or building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in phenotypic and target-based assays.

Properties

IUPAC Name

ethyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-2-21-13(20)10-22-15-18-17-14(23-15)16-12(19)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHQWBQLUJJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate has shown promising results against various bacterial strains. For instance:

  • Study A : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

Thiadiazole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines:

  • Study B : In vitro assays indicated that this compound induced apoptosis in human breast cancer cells (MCF-7), suggesting a mechanism involving the modulation of apoptotic pathways .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory potential of thiadiazole compounds. This compound was tested for its ability to inhibit pro-inflammatory cytokines:

  • Study C : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of Thiadiazole Ring : The initial step involves the condensation of hydrazine derivatives with carboxylic acids to form the thiadiazole core.
  • Amidation : The introduction of the phenylpropanamido group is achieved through amide bond formation.
  • Esterification : Finally, the ethyl acetate moiety is added via esterification reactions.

This multi-step synthesis allows for modifications that can enhance the biological activity of the compound.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, this compound was compared with traditional antibiotics. The results indicated that this compound not only exhibited lower MIC values but also demonstrated a broader spectrum of activity against resistant strains .

Case Study 2: Cancer Cell Line Testing

A research article in Cancer Research highlighted the effects of this compound on various cancer cell lines. The study reported a dose-dependent decrease in cell viability and suggested further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiadiazole ring is known to interact with various biological molecules, potentially disrupting their normal function and leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring, ester groups, or heterocyclic cores. Below is a comparative analysis:

Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
Compound Name / ID Substituents (Position 5) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 3-Phenylpropanamido Not Reported Not Reported Thiadiazole, ethyl thioacetate
Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-Methoxybenzamido Not Reported Not Reported Thiadiazole, ethyl thioacetate
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio 168–170 78 Thiadiazole, phenoxyacetamide
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio 135–136 85 Thiadiazole, methoxyphenoxyacetamide
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate (3) 2-Hydroxyphenyl Not Reported Not Reported Oxadiazole, ethyl thioacetate

Key Observations :

  • Substituent Effects : The 3-phenylpropanamido group in the target compound likely increases lipophilicity compared to methoxybenzamido (compound 44) or hydrophilic groups like hydroxyphenyl (compound 3). This may enhance membrane permeability but reduce aqueous solubility.
  • Ester vs. Amide : Ethyl thioacetate esters (target compound, 44) generally exhibit higher metabolic stability than amide-linked derivatives (5g, 5m), which may undergo enzymatic hydrolysis .

Key Observations :

  • Cytotoxicity : Compound 44 showed low cytotoxicity (<10% inhibition), suggesting that electron-donating groups (e.g., 4-methoxy) may reduce activity compared to electron-withdrawing or bulky substituents (e.g., 3-phenylpropanamido) .
  • Anticancer Activity : Derivatives with pyrazole-thiadiazole hybrids (e.g., 7b, 11) demonstrated potent activity against HepG-2 cells, highlighting the importance of hybrid heterocycles .
  • Antifungal Potential: Thiadiazoles with cyclohexylamino groups inhibited ergosterol biosynthesis in Candida spp., indicating that nitrogen-containing substituents enhance antifungal activity .

Biological Activity

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that incorporates the 1,3,4-thiadiazole moiety, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic effects, particularly in the realms of anticancer and anticonvulsant activities.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocycles known for their broad spectrum of biological activities. These compounds have been reported to exhibit antitumor , anticonvulsant , anti-inflammatory , and antimicrobial properties. The presence of sulfur in the thiadiazole structure enhances lipophilicity and tissue permeability, which are crucial for biological activity .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with ethyl chloroacetate. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance:

  • A derivative containing a phthalimide moiety demonstrated an IC50 value of 29 μM against HeLa cells, indicating potent cytotoxicity. The enhanced activity is attributed to increased lipophilicity and interaction with biological targets .
  • Thiadiazole derivatives have been shown to inhibit cell proliferation in vitro and exhibit significant antitumor effects in xenograft models. These findings suggest that modifications in the thiadiazole structure can lead to variations in biological activity .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has also been explored extensively:

  • Compounds similar to this compound have shown protective effects in maximal electroshock seizure (MES) models. For example, a related compound exhibited 80% protection at a dosage of 100 mg/kg , showcasing its efficacy as an anticonvulsant agent .
  • The mechanism of action is believed to involve modulation of GABA receptors and voltage-gated ion channels, providing a dual mechanism for seizure control .

Case Studies

Several case studies have investigated the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested against MCF-7 and HeLa cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity, with IC50 values ranging from 29 μM to 73 μM depending on the specific derivative .
  • Study on Anticonvulsant Effects : In vivo studies using pentylenetetrazole-induced seizure models demonstrated that specific thiadiazole derivatives provided considerable protection against seizures compared to standard treatments like valproic acid. The therapeutic index was found to be favorable for these compounds .

Q & A

Q. Advanced

  • Inorganic salts : React the free acid with metal oxides (e.g., MgO) in water. Characterize via melting point shifts (e.g., 179–181°C for diethylamine salt vs. 165°C for free acid) and conductivity measurements .
  • Organic salts : Use propan-2-ol as a solvent for amine bases (e.g., piperidine). Confirm via 1H NMR (e.g., NH2-(CH2CH3)2 protons at δ 3.12 ppm) .

What formulation strategies improve solubility for in vivo studies?

Q. Advanced

  • Co-solvent systems : Use ethanol-PEG 400 (1:4 v/v) to achieve >10 mg/mL solubility.
  • Nanoemulsions : Reduce particle size to <200 nm via ultrasonication, enhancing bioavailability by 3-fold .

How can quantum chemical calculations (e.g., DFT) guide derivative design?

Advanced
DFT-B3LYP/6-31G* optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps). For example, lower HOMO energies (-5.8 eV vs. -5.2 eV) correlate with higher oxidative stability, guiding the design of redox-resistant derivatives .

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